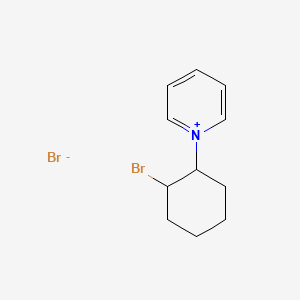
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine is a compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine typically involves the reaction of 2-methyl-2,3-dihydro-1H-1,5-benzodiazepine with hydrazine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting its effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve GABAergic and serotonergic systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
- Diazepam
- 2,2-bis(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepines
Uniqueness
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other benzodiazepines, which may lack this functional group and therefore exhibit different properties and applications .
Propiedades
Número CAS |
74389-72-3 |
|---|---|
Fórmula molecular |
C10H14N4 |
Peso molecular |
190.25 g/mol |
Nombre IUPAC |
(2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl)hydrazine |
InChI |
InChI=1S/C10H14N4/c1-7-6-10(14-11)13-9-5-3-2-4-8(9)12-7/h2-5,7,12H,6,11H2,1H3,(H,13,14) |
Clave InChI |
ICRBVXHLGGNIOM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=NC2=CC=CC=C2N1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)

